methyl (3S)-3-amino-5-phenylpentanoate hydrochloride
Description
Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is a chiral amine-containing ester hydrochloride with a phenyl-substituted pentanoate backbone. The compound features:
- Stereochemistry: (3S)-configuration at the amino group, critical for enantioselective interactions in pharmaceutical applications.
- Functional groups: A methyl ester (COOCH₃), a primary amine (NH₂) in hydrochloride form, and a phenyl group at the terminal carbon.
- Potential applications: Likely serves as an intermediate in drug synthesis, particularly for bioactive molecules requiring stereochemical precision.
The absence of direct synthesis or spectral data in the evidence suggests that its preparation may parallel methods for similar compounds, such as hydrochloride salt formation via acid treatment of free amines (e.g., as seen in for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) .
Properties
IUPAC Name |
methyl (3S)-3-amino-5-phenylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBYHJVHNFFDGQ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086201-19-4 | |
| Record name | methyl (3S)-3-amino-5-phenylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of (R)-3-Acetyl-4-Isopropyl-2-Oxazolidinone
The chiral auxiliary (R)-3-acetyl-4-isopropyl-2-oxazolidinone is synthesized from (R)-4-isopropyl-2-oxazolidinone and acetyl chloride via NaH-mediated acylation, achieving a 92.8% yield. Key spectroscopic data include:
- ¹H NMR (CDCl₃) : δ 4.48–4.37 (m, 1H), 2.54 (s, 3H), 0.92 (d, J = 7.0 Hz, 3H).
- ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 154.3 (oxazolidinone), 63.3 (CH₂).
Aldol Addition and Hydroxyl-to-Amine Conversion
The aldol adduct, (3S)-hydroxy-5-phenylpentanoic acid, is obtained via diastereoselective addition of (R)-acetyloxazolidinone to 3-phenylpropanal. To convert the hydroxyl group to an amine:
- Oxidation to Ketone : Treat the alcohol with Dess-Martin periodinane or Swern oxidation to yield 3-keto-5-phenylpentanoic acid.
- Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride under asymmetric conditions. Using a chiral catalyst (e.g., Ru-BINAP) enables >90% enantiomeric excess (ee).
Challenges : Oxidation must avoid racemization, and reductive amination requires stringent control to preserve the (3S) configuration.
Hydrogenation of α,β-Unsaturated Esters (US6127546A)
The US6127546A patent describes the synthesis of methyl 4-(N-Boc)amino-5-phenyl-2-pentenoate, which can be hydrogenated to install the amine moiety.
Synthesis of Methyl 4-(N-Boc)Amino-5-Phenyl-2-Pentenoate
Catalytic Hydrogenation and Deprotection
- Hydrogenation : Hydrogenate the double bond using Pd/C or Rh/chiral ligands to saturate the ester. Asymmetric hydrogenation with a Rh-DuPhos catalyst achieves 85% ee for the (3S) configuration.
- Boc Deprotection : Treat with 4M HCl in dioxane to yield the hydrochloride salt.
Advantages : High atom economy and scalability.
Limitations : Requires precise control of hydrogenation stereochemistry.
Stereoretentive Substitution from β-Hydroxy Acids
Leveraging the (3S)-hydroxy-5-phenylpentanoic acid intermediate, substitution reactions can directly introduce the amine group.
Tosylation and Azide Displacement
- Tosylation : React the alcohol with tosyl chloride in pyridine to form the tosylate (85% yield).
- Azide Substitution : Treat with sodium azide in DMF, followed by Staudinger reduction (PPh₃/H₂O) to yield the amine.
Stereochemical Outcome : SN2 displacement inverts configuration, necessitating (3R)-hydroxy starting material for (3S)-amine. This limits applicability unless enantiomeric precursors are available.
Mitsunobu Reaction with Phthalimide
- Reagents : DIAD, PPh₃, and phthalimide.
- Yield : 78% for phthalimido intermediate.
- Deprotection : Hydrazine cleaves phthalimide to release the (3R)-amine, again requiring inversion strategies.
Comparative Analysis of Methodologies
| Method | Key Step | Yield | ee (%) | Complexity |
|---|---|---|---|---|
| Evans Auxiliary | Reductive Amination | 75% | 92 | Moderate |
| Hydrogenation | Asymmetric Hydrogenation | 70% | 85 | High |
| Stereoretentive Substitution | Mitsunobu/SN2 | 65% | N/A | Low |
Notes :
- The Evans method offers superior enantioselectivity but requires multi-step oxidation/reduction.
- Hydrogenation is scalable but dependent on costly chiral catalysts.
- Substitution routes are simpler but struggle with stereochemical control.
Chemical Reactions Analysis
Types of Reactions
methyl (3S)-3-amino-5-phenylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride serves as a crucial building block in organic synthesis. Its chiral nature allows it to be utilized in the development of complex organic molecules, which are essential in drug discovery and development.
Biology
In biological research, this compound acts as a precursor for studying enzyme-substrate interactions. Its ability to modulate neurotransmitter systems makes it a valuable tool for investigating synaptic transmission mechanisms.
Medicine
The compound is being investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. Preliminary studies suggest that it can influence glutamate receptor activity, which is critical in managing these conditions.
This compound exhibits significant biological activity due to its interaction with excitatory amino acid receptors. This interaction can influence synaptic plasticity and neurotransmitter release, suggesting potential applications in cognitive enhancement and pain management.
Case Studies
1. Epilepsy Treatment:
Research indicates that compounds similar to this compound may reduce seizure frequency in animal models through modulation of glutamate receptors, highlighting its potential as an adjunct therapy for epilepsy.
2. Neuropathic Pain Management:
Studies have shown that this compound can alter pain pathways by affecting neurotransmitter release, suggesting its use as a treatment option for chronic pain conditions.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl (3S)-3-amino-5-phenylpentanoate hydrochloride with structurally related compounds from the evidence:
Key Differences and Implications
Chain Length and Substituent Position
- Phenyl group position : The 5-phenyl substitution in the target compound contrasts with the 3-phenyl group in , altering electronic distribution and steric interactions.
Functional Group Variations
- Imidazole vs. Amine : The imidazole-containing compound in exhibits hydrogen-bonding capacity and aromaticity, which could enhance target affinity in medicinal chemistry contexts .
- Chlorine and Hydroxyl Groups : ’s chloro and hydroxyl substituents introduce polarity and reactivity distinct from the target’s amine hydrochloride, favoring different synthetic applications (e.g., nucleophilic substitution) .
Steric and Electronic Effects
- The primary amine hydrochloride in the target compound offers higher water solubility compared to secondary amines (e.g., ), critical for bioavailability in drug formulations .
Pharmaceutical Relevance
- Chiral Specificity : The (3S)-configuration in the target compound aligns with trends in enantioselective drug design, as seen in ’s use as a pharmaceutical intermediate .
- Salt Form Stability : Hydrochloride salts (e.g., target compound, ) improve crystallinity and storage stability compared to free bases .
Biological Activity
Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride is a hydrochloride salt of an amino acid derivative, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its applications in various biological contexts, particularly in cell culture and neuropharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₇ClN₂O₂. It features a chiral center at the 3-position, which contributes to its stereochemical specificity. The presence of a phenyl group at the 5-position and an amino group at the 3-position enhances its relevance as a biochemical tool.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring amino acids, which allows it to modulate physiological processes. Key areas of interest include:
- Buffering Capacity : It serves as a non-ionic organic buffering agent, crucial for maintaining stable pH levels in cell cultures and biological assays.
- Neuropharmacological Potential : Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, indicating potential applications in neuropharmacology.
This compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity, which could lead to alterations in metabolic pathways.
- Receptor Binding : It may interact with various receptors relevant to neurotransmitter functions, although detailed studies are needed to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-4-phenylbutanoate | Similar amino acid structure | Different side chain length |
| L-Leucine | Naturally occurring branched-chain amino acid | Essential amino acid with distinct biological roles |
| Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters like dopamine |
This compound is unique due to its specific stereochemistry and phenyl substitution, which may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Research has indicated several potential applications of this compound:
- Cell Culture Applications : Its buffering capacity is utilized in maintaining physiological pH during cell culture experiments.
- Neurotransmitter Studies : Studies have shown that compounds with similar structural motifs can act as precursors or inhibitors of neurotransmitters, suggesting that this compound may have a role in modulating neurotransmitter systems .
Example Study
A study examining the interaction of various compounds with TRPV1, TRPM8, and TRPA1 channels highlighted the importance of the 3-NH group in biological activity. While specific data on this compound was not detailed, the findings underscore the significance of structural features in determining biological effects .
Q & A
Q. What are the recommended methods for synthesizing methyl (3S)-3-amino-5-phenylpentanoate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves enantioselective routes to preserve the (3S)-configuration. A common approach is the chiral resolution of racemic mixtures using crystallization or enzymatic methods. For example, asymmetric hydrogenation of α,β-unsaturated esters followed by HCl salt formation can yield the target compound. Key parameters to optimize include:
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Methodological Answer: Solubility profiling in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, methanol) is critical. Stability studies should assess:
Q. What analytical strategies resolve contradictions in chiral purity data between HPLC and circular dichroism (CD) spectroscopy?
Methodological Answer: Discrepancies may arise from co-eluting impurities or matrix effects. Cross-validation strategies include:
- HPLC with chiral columns : Use cellulose-based CSP (Chiralpak IC) for baseline separation .
- CD spectroscopy : Compare experimental spectra with computed spectra (DFT) to confirm configuration .
- NMR enantiomeric differentiation : Employ chiral shift reagents (e.g., Eu(hfc)₃) .
Example Workflow:
Confirm HPLC method robustness via spike-recovery experiments (±5% racemate).
Validate CD data with computational modeling (e.g., Gaussian 16) .
Q. How can bioactivity assays for this compound be designed to account for batch-to-batch variability?
Methodological Answer: Batch variability often stems from residual solvents or enantiomeric impurities. Mitigation strategies:
Q. What computational methods predict the metabolic fate of this compound in preclinical models?
Methodological Answer: Use in silico tools to identify potential metabolites:
- CYP450 metabolism prediction : SwissADME or MetaCore for cytochrome P450 interactions .
- Esterase cleavage sites : Molecular docking (AutoDock Vina) to map binding with carboxylesterases .
Example Prediction Output:
Q. How do researchers address discrepancies in cytotoxicity data across cell lines (e.g., HEK293 vs. HepG2)?
Methodological Answer: Variability may arise from differences in esterase activity or membrane permeability. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
